Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is known for its versatile applications in various fields of research and industry. It is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-oxocyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
Properties
IUPAC Name |
tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWKZUZIHUCFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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